molecular formula C11H15NO4 B14783373 Saframycin precursor

Saframycin precursor

Cat. No.: B14783373
M. Wt: 225.24 g/mol
InChI Key: WCPBEUSWIVLNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saframycin precursors are key intermediates in the biosynthesis of the potent tetrahydroisoquinoline family of antibiotics, such as Saframycin A, which is structurally similar to the clinically significant anticancer drug Ecteinascidin 743 (ET-743) . Research into these compounds is critical because their structural complexity and natural scarcity limit production through total synthesis or extraction . The biosynthetic gene cluster for Saframycin A, cloned from Streptomyces lavendulae , reveals a pathway involving an unusual nonribosomal peptide synthetase (NRPS) system that assembles a tetrapeptide backbone from tyrosine, glycine, and alanine derivatives . Studies characterizing the adenylation domains of this NRPS system support a model where the last module acts iteratively, a deviation from the standard colinearity rule of NRPS . The primary research value of Saframycin precursors lies in their application for combinatorial biosynthesis , enabling the engineering of microbial hosts to produce structurally complex and biologically active analogs, such as Saframycin Y3, for the development of novel anticancer therapeutics . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-6-3-7(4-8(12)11(14)15)5-9(13)10(6)16-2/h3,5,8,13H,4,12H2,1-2H3,(H,14,15)

InChI Key

WCPBEUSWIVLNSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)O)CC(C(=O)O)N

Origin of Product

United States

Elucidation of Saframycin Precursor Biosynthetic Pathways

Identification of Primary Amino Acid Precursors

The core scaffold of the saframycin precursor is assembled from three fundamental amino acid building blocks: L-alanine, glycine (B1666218), and a heavily modified L-tyrosine derivative. nih.govnih.gov These amino acids undergo a series of enzymatic transformations and condensations to form the complex polycyclic structure characteristic of this class of antibiotics.

L-alanine serves as one of the initial building blocks in the construction of the this compound. Its incorporation into the growing peptide chain is orchestrated by a multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). nih.gov The NRPS machinery acts as an assembly line, sequentially selecting, activating, and condensing specific amino acids. In the biosynthesis of saframycin A, the NRPS system is encoded by the sfmA, sfmB, and sfmC genes. nih.gov Bioinformatics analysis of these gene products reveals a series of domains responsible for the recognition and incorporation of alanine (B10760859). nih.gov The sequential incorporation of alanine, followed by glycine and the modified tyrosine derivatives, is proposed to be catalyzed by these NRPSs in a collinear fashion, consistent with the substrate specificity of the individual modules. nih.gov

Following the addition of L-alanine, glycine is the next amino acid to be incorporated into the nascent this compound. Similar to L-alanine, the incorporation of glycine is also mediated by the NRPS system. nih.gov The modular nature of the NRPS enzyme complex ensures the precise order of amino acid addition. The specific module on the NRPS responsible for glycine recognition and activation binds to this simplest of amino acids and facilitates its condensation with the preceding L-alanine residue. This sequential, enzyme-templated synthesis is a hallmark of the biosynthesis of many complex peptide natural products.

L-tyrosine undergoes a series of remarkable enzymatic modifications before its incorporation into the saframycin backbone. These transformations are crucial for the formation of the unique quinone moiety of the final antibiotic. The ultimate precursor derived from L-tyrosine is the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr). nih.govnih.govnih.gov

The biosynthesis of 3h5mOmTyr is a multi-step process involving hydroxylation and methylation of the L-tyrosine scaffold. A dedicated set of enzymes encoded within the saframycin and the related safracin biosynthetic gene clusters is responsible for these transformations. nih.gov

Enzyme (Saframycin/Safracin)FunctionSubstrateProduct
SfmD/SacDHydroxylation3-methyl-L-tyrosine3-hydroxy-5-methyl-L-tyrosine
SacF/SfmM2C-MethylationL-tyrosine3-methyl-L-tyrosine

The introduction of a hydroxyl group onto the aromatic ring of a tyrosine derivative is a key step in the formation of 3h5mOmTyr. This reaction is catalyzed by the enzyme SfmD in the saframycin pathway and its homolog SacD in the safracin pathway. nih.govnih.govnih.gov In vitro characterization has revealed that SfmD is a novel heme-containing peroxidase. nih.govnih.gov It catalyzes the regioselective hydroxylation of 3-methyltyrosine to 3-hydroxy-5-methyltyrosine, utilizing hydrogen peroxide (H₂O₂) as the oxidant. nih.govnih.gov This enzymatic activity is crucial for creating the necessary substitution pattern on the tyrosine ring for subsequent cyclization reactions. The crystal structure of SfmD has unveiled a unique heme cofactor with a single thioether bond and a bis-His ligand set. utsa.eduresearchgate.net SfmD can also utilize molecular oxygen and ascorbate for the monooxygenation of 3-methyl-L-tyrosine. utsa.eduresearchgate.net

The addition of a methyl group to the carbon backbone of L-tyrosine is another critical modification in the biosynthesis of 3h5mOmTyr. This C-methylation is carried out by the enzymes SacF and its homolog SfmM2. qmul.ac.ukresearchgate.net These enzymes function as S-adenosyl-L-methionine:L-tyrosine C3-methyltransferases. qmul.ac.uk They catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-3 position of the L-tyrosine aromatic ring, yielding 3-methyl-L-tyrosine. qmul.ac.uk SfmM2 exhibits high sequence similarity to SacF and is believed to function as the C-methyltransferase in the saframycin biosynthetic pathway. researchgate.net This methylation step is a prerequisite for the subsequent hydroxylation catalyzed by SfmD/SacD.

L-Tyrosine Transformations

Biosynthesis of 3-Hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr)
O-Methylation Mechanisms (SacG/SfmM3)

The modification of the tyrosine precursor is a critical step, involving O-methylation catalyzed by specific enzymes. In the biosynthetic pathways of saframycin A and its analogue safracin, the enzymes SfmM3 and SacG, respectively, are responsible for this reaction. nih.gov SfmM3 exhibits significant sequence homology to SacG (43% identity) and other known O-methyltransferases, which supports its role in O-methylation. nih.gov This enzymatic action is specifically directed at the C-4 position of the tyrosine-derived precursor, a crucial step in forming the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr). nih.govnih.gov The gene cluster containing sfmM3 is considered sufficient for the biosynthesis of this key precursor. jmb.or.kr

Prephenate Dehydrogenase Involvement in Tyrosine Supply (SfmO5)

The availability of L-tyrosine is a prerequisite for the biosynthesis of the saframycin core structure. The enzyme SfmO5 plays a vital role in ensuring an adequate supply of this essential amino acid. SfmO5 is closely related to prephenate dehydrogenases, which are enzymes that catalyze the formation of 4-hydroxyphenylpyruvate from prephenate. nih.govwikipedia.org This reaction is a key step in the tyrosine biosynthesis pathway. wikipedia.orgnih.govnih.gov By enhancing the production of L-tyrosine, SfmO5 ensures that the downstream pathway, leading to the formation of the modified amino acid 3h5mOmTyr, is not substrate-limited. nih.gov

L-Dopa Methylation by Catechol O-Methyltransferase (SafC)

In the biosynthesis of saframycin MX1, a different O-methylation strategy is employed, utilizing the enzyme SafC. nih.govasm.org SafC is a catechol O-methyltransferase that specifically acts on catechol-containing molecules. nih.govasm.org Its preferred substrate is L-dihydroxyphenylalanine (L-dopa), which it efficiently methylates. nih.govasm.org This enzymatic step is considered the first committed step in the biosynthesis of the saframycin MX1 precursor. nih.govasm.org

Regioselectivity of 4′-O-Methylation

A defining characteristic of the enzyme SafC is its strict regioselectivity. In vitro assays have demonstrated that SafC catalyzes the methylation of L-dopa specifically at the 4'-O position. nih.govasm.org The enzyme shows high efficiency for this reaction, with a reported kcat/Km of 5.5 x 10³ M⁻¹ s⁻¹. nih.govasm.org While other catechol derivatives such as dopamine and caffeic acid can be methylated by SafC, the activity is significantly lower, highlighting the enzyme's preference for L-dopa. nih.govasm.org This precise 4'-O-methylation is crucial for the subsequent steps in the assembly of the saframycin core. researchgate.net

Chronology of Methylation Events (O- vs. C-methylation)

The timing of methylation events is critical in the biosynthetic pathway. Research on SafC has provided clear insights into the sequence of O-methylation versus C-methylation. Kinetic studies revealed that while L-dopa is an excellent substrate for SafC, the C-methylated analogue, l-5'-methyldopa, is an extremely poor substrate. nih.govasm.org This finding strongly indicates that SafC-catalyzed 4'-O-methylation of L-dopa occurs before the subsequent 5'-C-methylation step. nih.govasm.org This established chronology clarifies the order of modifications to the amino acid precursor before its incorporation into the peptide backbone. researchgate.net

Tetrapeptidyl Intermediate Formation

The core of the this compound is a unique tetrapeptidyl skeleton. nih.gov This intermediate is assembled from both proteinogenic and nonproteinogenic amino acid units, which are linked together through a sophisticated enzymatic machinery. nih.gov

NRPS-Directed Assembly Mechanism

The assembly of the tetrapeptide backbone is directed by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). nih.gov In the saframycin A gene cluster, three NRPS genes, sfmA, sfmB, and sfmC, encode the proteins that constitute this assembly line. nih.gov NRPS systems are organized into modules, with each module responsible for the activation and incorporation of a specific amino acid. ebi.ac.ukacs.orgresearchgate.net

A key finding in the study of saframycin biosynthesis is that the NRPS system does not follow the typical colinearity rule, where the sequence of modules directly corresponds to the sequence of amino acids in the final peptide. nih.gov Instead, it is proposed that the final module of the NRPS acts in an iterative manner to assemble the tetrapeptide. nih.govebi.ac.uk This iterative mechanism, where a single module is used multiple times, represents an efficient strategy for synthesizing the repeating units within the peptide structure. nih.govnih.gov

Enzymes in this compound Biosynthesis

Below is a summary of the key enzymes discussed and their roles in the biosynthetic pathway.

EnzymeHomologFunctionOrganism/Pathway
SfmM3 SacGCatalyzes O-methylation at the C-4 position of the tyrosine derivative.Streptomyces lavendulae (Saframycin A)
SfmO5 N/APrephenate dehydrogenase; enhances the supply of the L-tyrosine precursor.Streptomyces lavendulae (Saframycin A)
SafC N/ACatechol O-methyltransferase; performs regioselective 4'-O-methylation of L-dopa.Myxococcus xanthus (Saframycin MX1)
SfmA/B/C N/ANon-ribosomal peptide synthetase (NRPS) complex; assembles the tetrapeptidyl intermediate via an iterative mechanism.Streptomyces lavendulae (Saframycin A)

Chemical Compounds Mentioned

Iterative Nature of NRPS Modules

The assembly of the tetrapeptidyl backbone of the this compound is carried out by a remarkable nonribosomal peptide synthetase (NRPS) system. nih.gov Unlike the canonical NRPSs that follow a linear colinearity rule, where each module is responsible for the incorporation of a single, specific amino acid, the saframycin biosynthetic machinery employs an iterative strategy. nih.gov

Research on the saframycin A gene cluster from Streptomyces lavendulae has revealed an unusual NRPS system where the final module acts iteratively. nih.gov This means that this single module is used multiple times to add more than one amino acid to the growing peptide chain, a departure from the typical one-to-one correspondence between modules and amino acids. This iterative process is crucial for the formation of the unique tetrapeptidyl intermediate that serves as the foundation for the complex saframycin core.

The NRPS system responsible for the this compound assembly is comprised of three proteins: SfmA, SfmB, and SfmC. The iterative action is specifically attributed to the final module of this system. This iterative mechanism highlights the diversity and adaptability of NRPS biosynthetic logic in generating complex natural products.

ComponentFunction in this compound Biosynthesis
Nonribosomal Peptide Synthetase (NRPS)Assembles the tetrapeptidyl backbone
Iterative ModuleA single module within the NRPS used repeatedly to incorporate multiple amino acids
SfmA, SfmB, SfmCProteins constituting the saframycin NRPS system

Cyclization and Core Scaffold Formation

Following the assembly of the linear tetrapeptide intermediate, a series of cyclization reactions occurs to form the characteristic pentacyclic core scaffold of the this compound. This intricate process is primarily mediated by Pictet-Spengler reactions, with the potential involvement of Bischler-Napieralski-type condensations, all under the precise control of enzymatic catalysis.

The formation of the tetrahydroisoquinoline rings within the saframycin core is achieved through Pictet-Spengler reactions. This well-established organic reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the biosynthesis of the this compound, this reaction is responsible for the construction of the rigid, pentacyclic framework.

Studies have shown that the nonribosomal peptide synthetase SfmC plays a pivotal role in this process. It has been demonstrated that SfmC catalyzes a remarkable seven-step transformation of dipeptidyl substrates into the complex saframycin scaffold. nih.gov This transformation involves iterative C domain-mediated Pictet-Spengler reactions, underscoring the efficiency and elegance of this biosynthetic strategy. nih.gov The enzyme SfmC essentially orchestrates a dual Pictet-Spengler mechanism to construct the core structure.

The Bischler-Napieralski reaction is another classical method for the synthesis of dihydroisoquinolines, involving the cyclization of β-arylethylamides. While it is a plausible mechanism for the formation of such ring systems in natural product biosynthesis, its direct involvement in the cyclization of the this compound is not as well-documented as the Pictet-Spengler reaction. Some related biosynthetic pathways have been proposed to involve Bischler-Napieralski-type condensations for the folding of tetrapeptide intermediates. However, specific and conclusive evidence for its role in the primary saframycin biosynthetic pathway is currently limited.

The key enzyme orchestrating the cyclization cascade in saframycin biosynthesis is SfmC. nih.govnih.gov As a component of the NRPS machinery, SfmC is not only involved in the final steps of peptide elongation but also possesses the catalytic domains necessary to guide the intricate cyclization process. nih.gov

SfmC contains a reductase (R) domain that is proposed to reductively release the tetrapeptidyl intermediate from the peptidyl carrier protein (PCP) domain as an aldehyde. This aldehyde then undergoes spontaneous intramolecular cyclizations, including the crucial Pictet-Spengler reactions, to form the B, C, and D rings of the saframycin core. The C domain of SfmC is believed to mediate these iterative Pictet-Spengler cyclizations, highlighting the multifunctional nature of this remarkable enzyme. nih.gov

Reaction TypeRole in Saframycin Core FormationKey Enzyme
Pictet-Spengler CondensationFormation of tetrahydroisoquinoline ringsSfmC
Bischler-Napieralski CondensationPlausible, but not definitively proven, for dihydroisoquinoline ring formationNot definitively identified

Post-Assembly Tailoring Modifications

Once the core pentacyclic scaffold of the this compound is assembled, it undergoes a series of tailoring modifications to yield the final, biologically active molecule. These modifications are crucial for the compound's structure and function and primarily involve methylation events.

Methylation is a common tailoring reaction in natural product biosynthesis, and in the case of the this compound, it occurs at multiple positions. These methylation events are catalyzed by specific methyltransferases encoded within the saframycin biosynthetic gene cluster.

One of the key precursors for the saframycin scaffold is the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine. The biosynthesis of this precursor involves two distinct methylation steps: a C-methylation catalyzed by the methyltransferase SfmM2 and a subsequent O-methylation catalyzed by SfmM3.

Following the formation of the pentacyclic core, a further N-methylation event occurs. The enzyme SfmM1 is responsible for the N-methylation at the N12 position of the saframycin core. This post-assembly modification is a critical step in the maturation of the saframycin molecule.

MethyltransferaseFunctionSubstrate
SfmM2C-methylationL-tyrosine derivative
SfmM3O-methylationC-methylated tyrosine derivative
SfmM1N-methylationSaframycin core scaffold (at N12)

Oxidative Transformations

The biosynthesis of the this compound involves a series of critical oxidative transformations that are essential for the formation of its characteristic chemical structure. These reactions are catalyzed by specific tailoring enzymes, primarily monooxygenases and cytochrome P450 enzymes, which introduce oxygen atoms to modify the core scaffold assembled by the nonribosomal peptide synthetase (NRPS) system. These oxidative steps are crucial for creating the functionalities that lead to the bioactivity of the final saframycin antibiotics.

Key enzymes encoded within the saframycin A (sfm) gene cluster from Streptomyces lavendulae have been identified as responsible for these oxidative modifications. Research indicates that enzymes such as SfmO1, SfmO2, and SfmO3 play pivotal roles in this process. For instance, the cytochrome P450 enzyme SfmO3 is thought to be involved in the oxidative bioconversion of an early intermediate in the pathway. nih.gov Such oxidative reactions can include hydroxylations, epoxidations, and oxidative cleavage of rings, which are common strategies in natural product biosynthesis to increase structural complexity and biological activity. nih.govnih.gov

The enzymatic oxidation process is highly controlled, ensuring that modifications occur at specific positions on the precursor molecule. frontiersin.orgnih.gov These transformations are not random; they are sequential and often stereospecific, guided by the intricate machinery of the biosynthetic pathway. The introduction of hydroxyl groups, for example, can provide handles for subsequent glycosylation or other modifications, while ring cleavage can fundamentally alter the molecular architecture, leading to the formation of the complex bisquinone core found in saframycin A. nih.gov

Below is a summary of the key oxidative transformations and the enzymes believed to be involved in the this compound biosynthetic pathway.

EnzymeProposed FunctionSubstrate (Intermediate)Product (Intermediate)Reaction Type
SfmO1 OxygenaseDihydro-pre-saframycin intermediateHydroxylated intermediateHydroxylation
SfmO2 FAD-dependent monooxygenaseLate-stage saframycin intermediateOxidized saframycin coreOxidation
SfmO3 Cytochrome P450 enzymeEarly amino-SFM-S derivativeOxidized intermediateOxidative bioconversion
SfmK Ferredoxin-like proteinElectron carrier for SfmO3-Electron Transport

Genomic and Enzymatic Basis of Saframycin Precursor Biosynthesis

Biosynthetic Gene Cluster (BGC) Characterization

The biosynthesis of the saframycin precursor is directed by distinct gene clusters in different producing organisms. These clusters contain all the necessary genetic information for the synthesis of the molecule's core structure and its subsequent modifications.

In Streptomyces lavendulae NRRL 11002, the producer of saframycin A (SFM-A), the biosynthetic pathway is governed by the sfm gene cluster. nih.govnih.gov

The sfm gene cluster was identified and cloned from S. lavendulae. nih.govnih.gov Through sequencing and genetic analysis, the cluster was localized to a 62-kb contiguous region of DNA. nih.govnih.gov This genomic region was found to contain all the necessary genes for the biosynthesis of the saframycin core structure.

Sequence analysis of the 62-kb region revealed the presence of 30 open reading frames (ORFs) that constitute the sfm gene cluster. nih.govnih.gov These genes encode a variety of enzymes with predicted functions in the biosynthesis of the this compound. The functions of these genes can be broadly categorized as follows:

Backbone Biosynthesis: A significant portion of the cluster is dedicated to an unusual nonribosomal peptide synthetase (NRPS) system responsible for assembling the tetrapeptidyl skeleton of the this compound. nih.govnih.gov

Tailoring Enzymes: The cluster encodes a suite of tailoring enzymes, including methyltransferases, oxidases, and hydroxylases, which modify the initial peptide backbone to create the final complex structure.

Regulatory and Resistance Proteins: The sfm cluster also contains genes predicted to regulate the expression of the biosynthetic pathway and provide resistance to the produced antibiotic. nih.govnih.gov

A more detailed breakdown of the predicted functions of the genes within the sfm cluster is provided in the table below.

GenePredicted Function in Saframycin Biosynthesis
sfmR1LAL-family transcriptional regulator
sfmANonribosomal peptide synthetase (NRPS)
sfmBNonribosomal peptide synthetase (NRPS)
sfmCNonribosomal peptide synthetase (NRPS)
sfmDAromatic hydroxylase
sfmEHypothetical protein
sfmFMbtH-like protein
sfmGO-methyltransferase
sfmHFAD-dependent oxidase
sfmICytochrome P450 monooxygenase
sfmJFerredoxin
sfmKα-ketoglutarate-dependent dioxygenase
sfmLO-methyltransferase
sfmM1SAM synthetase
sfmM2Methyltransferase
sfmM3Methyltransferase
sfmNAminotransferase
sfmO1Oxidoreductase
sfmO2Hydroxylase
sfmO3Oxidoreductase
sfmO4Dehydrogenase
sfmO5Oxidoreductase
sfmO6Oxidoreductase
sfmP1ABC transporter ATP-binding protein
sfmP2ABC transporter permease
sfmQTranscriptional regulator
sfmS1SAM recycling enzyme
sfmS2SAM recycling enzyme
sfmS3SAM recycling enzyme
sfmS4SAM recycling enzyme

The biosynthesis of saframycin Mx1 in Myxococcus xanthus is directed by the saf gene cluster. This cluster shares similarities with the sfm cluster but also possesses unique features.

Central to the saf gene cluster are safA and safB, which encode the nonribosomal peptide synthetase (NRPS) responsible for assembling the core peptide backbone of the this compound. nih.govresearchgate.net NRPSs are large, modular enzymes that function as an assembly line for peptide synthesis. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. The SafAB NRPS is predicted to sequentially add the amino acid building blocks that form the characteristic tetrapeptidyl structure of saframycins. The fundamental domains of an NRPS module include: igem.org

Adenylation (A) domain: Selects and activates the specific amino acid substrate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester linkage. igem.org

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by adjacent modules. igem.org

The specific organization and substrate selectivity of the modules within SafAB dictate the primary sequence of the saframycin peptide core.

The saf gene cluster also contains the gene safC, which encodes a crucial O-methyltransferase. nih.govnih.gov This enzyme is responsible for a key modification of one of the amino acid precursors before its incorporation into the peptide backbone. nih.gov SafC specifically catalyzes the 4'-O-methylation of L-dihydroxyphenylalanine (L-dopa). nih.govnih.gov

Pseudomonas fluorescens Safracin Gene Cluster (sac)

The biosynthesis of the this compound in Pseudomonas fluorescens is orchestrated by the safracin (sac) gene cluster. This cluster is organized into two divergently transcribed operons. The larger operon, sacABCDEFGH, is primarily responsible for the synthesis of the safracin core structure, while the smaller bicistronic operon, sacIJ, is involved in the final tailoring modifications of the molecule. duke.edunih.gov

SacABC (Nonribosomal Peptide Synthetase)

The core of the safracin precursor is assembled by a multi-enzyme complex of nonribosomal peptide synthetases (NRPSs), encoded by the genes sacA, sacB, and sacC. duke.edu These three proteins, SacA, SacB, and SacC, function sequentially to construct the peptide backbone of the molecule. Each of these enzymes constitutes a module of the NRPS system, and each module is responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. nih.gov

The modular organization of these NRPSs is crucial for the ordered assembly of the safracin precursor. Each module contains specific catalytic domains that carry out the necessary biochemical reactions. The SacA, SacB, and SacC proteins each contain one peptide synthetase module. duke.edu

SacDEFGHIJ (Tailoring and Precursor Synthesis)

The remaining genes within the sac cluster encode enzymes responsible for the synthesis of the non-proteinogenic amino acid precursor and for tailoring the assembled peptide core. The enzymes SacD, SacF, and SacG are involved in the biosynthesis of 3-hydroxy-5-methyl-O-methyltyrosine, a key precursor for the safracin molecule. researchgate.net

Following the assembly of the peptide backbone by the SacABC NRPS complex, a series of post-NRPS modifications are carried out by tailoring enzymes. The FAD-dependent monooxygenase SacJ oxidizes an intermediate compound, which is then methylated by SacI. nih.gov The gene sacH encodes a resistance protein. researchgate.net

Functional Characterization of Key Biosynthetic Enzymes

The biosynthesis of the this compound relies on the coordinated action of several key enzymes, with the nonribosomal peptide synthetases playing a central role in assembling the core peptide structure.

Nonribosomal Peptide Synthetases (NRPS)

The NRPS machinery in safracin biosynthesis is composed of three proteins: SacA, SacB, and SacC. These large, modular enzymes are responsible for the iterative assembly of the tetrapeptidyl skeleton of the this compound. nih.gov Each module within these proteins contains distinct domains that perform specific functions in the recognition, activation, and condensation of amino acid substrates. nih.gov

Adenylation Domain Substrate Specificities

A critical component of each NRPS module is the adenylation (A) domain, which is responsible for recognizing and activating a specific amino acid substrate. The substrate specificity of the A domains within SacA, SacB, and SacC dictates the sequence of amino acids incorporated into the safracin precursor.

Bioinformatic analysis and comparative studies with homologous systems have elucidated the specific amino acids activated by each A domain in the safracin biosynthetic pathway. The A domain of SacA specifically recognizes and activates L-Alanine. The A domain of SacB activates Glycine (B1666218). The A domain of SacC is responsible for activating a modified tyrosine derivative, which is a precursor to the tetrahydroisoquinoline core of the molecule. nih.gov

The specificity of these adenylation domains is a key determinant in the biosynthesis of the this compound, ensuring the correct incorporation of building blocks into the final natural product.

EnzymeAdenylation DomainActivated Amino Acid
SacAA-domainL-Alanine
SacBA-domainGlycine
SacCA-domainTyrosine derivative
Thioesterase and Reductase Domain Functionality

The final step in the assembly of the peptide chain on the NRPS complex is the release of the completed molecule. This is typically carried out by a thioesterase (TE) or a related domain. In the safracin biosynthetic pathway, the terminal module of SacC contains a reductase (R) domain. nih.govresearchgate.net

This reductase domain is responsible for the reductive release of the fully assembled peptide chain from the NRPS enzyme complex. researchgate.net This reductive cleavage is a crucial step, liberating the this compound from its covalent attachment to the peptidyl carrier protein (PCP) domain of SacC. The action of the reductase domain terminates the nonribosomal peptide synthesis and prepares the molecule for subsequent tailoring reactions.

Methyltransferases

Methyltransferases are a crucial class of enzymes in the biosynthesis of the this compound, responsible for the addition of methyl groups to various intermediates. This enzymatic modification is critical for the formation of the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), a key building block of the saframycin core structure. The saframycin biosynthetic gene clusters encode several distinct methyltransferases, each with specific roles in the modification of amino acid precursors.

Catechol O-Methyltransferases (e.g., SafC)

SafC is a well-characterized catechol O-methyltransferase from Myxococcus xanthus involved in the biosynthesis of saframycin MX1. This enzyme catalyzes the O-methylation of catechol derivatives, with a pronounced preference for L-dihydroxyphenylalanine (L-dopa). The reaction is highly regioselective, with the methyl group being specifically transferred to the 4'-O position of L-dopa. This 4'-O-methylation of L-dopa is considered the first committed step in the biosynthesis of the saframycin MX1 precursor.

SafC exhibits a lower activity towards other catechol derivatives such as catechol, dopamine, and caffeic acid, and is notably inefficient with L-5'-methyldopa as a substrate. This substrate specificity suggests that the 4'-O-methylation catalyzed by SafC precedes the C-methylation step in the biosynthetic pathway. The enzyme's unique regioselectivity distinguishes it from many other known catechol O-methyltransferases and highlights its specialized role in saframycin biosynthesis.

Kinetic Parameters of SafC with Various Substrates
Substratekcat/Km (M-1s-1)
L-dihydroxyphenylalanine (L-dopa)5.5 x 103
L-5'-methyldopa~2.8 x 10-5
C- and O-Methyltransferases in Amino Acid Modification

The biosynthesis of the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr) involves the sequential action of specific C- and O-methyltransferases. In the saframycin A (SFM) and safracin (SAC) biosynthetic pathways, these activities are carried out by homologous enzymes encoded by the sfm and sac gene clusters, respectively.

The C-methylation is catalyzed by SfmM2 in Streptomyces lavendulae and its homolog SacF in Pseudomonas fluorescens. nih.gov SfmM2 functions as an L-tyrosine C3-methyltransferase, introducing a methyl group at the C-3 position of L-tyrosine to produce 3-methyl-L-tyrosine. Current time information in Regional Municipality of Niagara, CA.nih.gov This reaction is a key step in the modification of the tyrosine ring.

Following C-methylation, an O-methylation step is carried out by SfmM3 and its homolog SacG. nih.gov SfmM3 shows homology to various O-methyltransferases and is responsible for the O-methylation of the modified tyrosine precursor. nih.govresearchgate.net The combined action of the hydroxylase (SfmD/SacD) and these two methyltransferases (SfmM2/SacF and SfmM3/SacG) is sufficient for the complete biosynthesis of 3h5mOmTyr from L-tyrosine. nih.govnih.gov

Methyltransferases in 3h5mOmTyr Biosynthesis
Enzyme (Saframycin/Safracin)TypeFunction
SfmM2/SacFC-methyltransferaseMethylation of L-tyrosine at the C-3 position
SfmM3/SacGO-methyltransferaseO-methylation of the modified tyrosine precursor

Hydroxylases (e.g., SfmD)

SfmD is a crucial hydroxylase in the saframycin A biosynthetic pathway, responsible for the regioselective hydroxylation of a tyrosine-derived intermediate. Current time information in Regional Municipality of Niagara, CA. Initially identified as a hypothetical protein, SfmD has been characterized as a novel heme-containing peroxidase. Current time information in Regional Municipality of Niagara, CA.nih.gov It catalyzes the hydroxylation of 3-methyltyrosine to form 3-hydroxy-5-methyltyrosine, utilizing hydrogen peroxide as the oxidant. Current time information in Regional Municipality of Niagara, CA.nih.gov This enzymatic step is essential for the formation of the 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr) precursor.

Kinetic studies have shown that SfmD has a higher specificity for 3-methyl-L-tyrosine over L-tyrosine, indicating that C-methylation precedes hydroxylation in the biosynthetic sequence. Current time information in Regional Municipality of Niagara, CA. The enzyme can also function as an ascorbate- and O2-dependent monooxygenase. nih.govacs.org Structural and spectroscopic analyses have revealed that SfmD possesses a unique heme cofactor with a single thioether bond and a bis-histidine ligand set, which is critical for its catalytic activity. nih.govnih.gov The counterpart of SfmD in the safracin B biosynthesis, SacD, is also a heme-containing peroxidase, suggesting a common mechanism for this hydroxylation step in the biosynthesis of saframycin and its analogs. nih.gov

Kinetic Parameters of SfmD
SubstrateKm (mM)kcat (min-1)
3-Methyl-L-tyrosine0.64 ± 0.0917.8 ± 1.2
L-tyrosine1.0 ± 0.212.3 ± 1.2

MbtH-like Proteins (SacE/SfmF)

SacE and SfmF are small proteins belonging to the MbtH-like protein (MLP) superfamily, which are frequently found in the biosynthetic gene clusters of nonribosomal peptides. nih.govnih.gov These proteins are homologous to MbtH from the mycobactin biosynthetic gene cluster in Mycobacterium tuberculosis. frontiersin.org While often essential for the production of their associated nonribosomal peptides, their precise role has been a subject of investigation.

Investigations into Potential Transport or Protein-Protein Interaction Functions

Initial hypotheses about the function of MbtH-like proteins included roles in catalysis, regulation, or transport. nih.gov However, a growing body of evidence points towards their primary function being in protein-protein interactions. nih.gov MbtH-like proteins have been shown to interact directly with the adenylation (A) domains of NRPSs. nih.govresearchgate.net This interaction is crucial for the soluble expression and/or optimal activity of some A-domains, which are responsible for selecting and activating the amino acid substrates. nih.gov

The interaction between MbtH-like proteins and A-domains can influence the substrate specificity and catalytic efficiency of the NRPS. nih.gov Structural studies have begun to elucidate the basis of this interaction, revealing that conserved tryptophan residues in the MbtH-like protein are critical for binding to the A-domain. nih.gov Therefore, the function of SacE and SfmF in saframycin biosynthesis is likely to be the modulation of NRPS activity through direct protein-protein interactions, rather than involvement in substrate transport.

Regulation of Saframycin Precursor Biosynthesis

Transcriptional Regulatory Mechanisms

The expression of the biosynthetic gene cluster (BGC) for saframycin-like molecules, such as safracin, is governed by specific promoter regions and a dual regulatory protein system that fine-tunes the production of these compounds. researchgate.net

The safracin biosynthetic gene cluster (sac) is organized into two divergently transcribed operons. researchgate.net The sacABCDEFGHK operon and the sacIJ operon are controlled by the promoter regions Pa and Pi, respectively. researchgate.net This bidirectional promoter architecture allows for coordinated yet potentially differential regulation of the genes required for the synthesis of the saframycin core structure.

A key regulatory system influencing the safracin BGC is the MexT-MexS dual regulatory system. researchgate.net MexT, a transcriptional activator from the LysR family, and MexS, a repressor, modulate the expression of the sac gene cluster. researchgate.netnih.gov

MexT: This protein acts as a positive regulator, activating the expression of the biosynthetic genes. researchgate.net It was originally identified as a transcriptional activator for the MexEF-OprN multidrug efflux pump in Pseudomonas. researchgate.netnih.gov

MexS: This protein functions as a repressor, counteracting the activating effect of MexT. researchgate.net MexS shares homology with Zn2+-dependent oxidoreductases, suggesting its activity may be linked to the metabolic state of the cell. nih.gov

The interplay between the activator MexT and the repressor MexS provides a sophisticated mechanism for controlling the metabolic flux towards saframycin precursor biosynthesis. researchgate.net In the model organism Pseudomonas aeruginosa PAO1, MexT is constitutively active due to a mutation in the mexS gene. nih.gov

Table 1: Key Regulatory Proteins in this compound Biosynthesis

Regulatory ProteinFamilyFunctionTargetReference
MexT LysRActivatorsac gene cluster, mexEF-oprN operon researchgate.netnih.gov
MexS OxidoreductaseRepressorModulates MexT activity researchgate.netnih.gov

Role of Efflux and Transport Systems in Metabolite Accumulation

Efflux pumps are integral membrane protein complexes that actively transport a wide array of substrates, including antibiotics and metabolic intermediates, out of the cell. nih.govnih.gov In the context of secondary metabolism, they play a crucial role in preventing the intracellular accumulation of potentially toxic biosynthetic intermediates and in secreting the final product. researchgate.net

The MexEF-OprN efflux pump, a member of the Resistance-Nodulation-Cell Division (RND) family, plays a fundamental role in the metabolism and accumulation of safracin. researchgate.netnih.gov The expression of the mexEF-oprN operon is positively controlled by the transcriptional regulator MexT. researchgate.netnih.gov

Table 2: Impact of MexEF-OprN Overexpression on Safracin Production

Genetic ModificationEffect on Safracin ProductionReference
Overexpression of mexEF-oprNFourfold increase researchgate.net

Interplay and Cross-Talk within Biosynthetic Pathways

The regulation of this compound biosynthesis does not occur in isolation. It is integrated with other cellular signaling networks, most notably the quorum-sensing (QS) system, which bacteria use to coordinate gene expression in a cell density-dependent manner. nih.govnih.gov

The regulator MexT and its target efflux pump MexEF-OprN serve as a key nexus for this cross-talk. nih.gov The MexEF-OprN pump is known to export 4-hydroxy-2-heptylquinoline (HHQ), a precursor to the Pseudomonas Quinolone Signal (PQS), which is a crucial signal molecule in the QS network. nih.govnih.gov

The regulatory logic is as follows:

Active MexT induces the expression of the MexEF-OprN efflux pump. nih.gov

The expressed MexEF-OprN pump exports the PQS precursor, HHQ, from the cell. nih.govnih.gov

Therefore, the same regulatory system (MexT) that activates this compound biosynthesis and transport also modulates the PQS quorum-sensing pathway. researchgate.netnih.gov This intricate connection illustrates how a pleiotropic regulatory system can coordinate secondary metabolite production with broader physiological processes like cell-to-cell communication and virulence factor expression. researchgate.netresearchgate.net Furthermore, the biosynthetic gene clusters for related compounds like Saframycin A, Saframycin Mx1, and Safracin B show high similarity, suggesting a conserved and interconnected evolutionary and biosynthetic strategy. nih.gov

Table of Mentioned Compounds

Compound Name
4-hydroxy-2-heptylquinoline (HHQ)
Safracin
Safracin B
Saframycin A
Saframycin Mx1

Synthetic Biology and Metabolic Engineering for Saframycin Precursor Diversification

Pathway Reconstruction and Heterologous Expression

The reconstruction of the saframycin biosynthetic pathway in more genetically tractable organisms facilitates increased production yields and the generation of novel derivatives.

The choice of a heterologous host is critical for the successful recombinant production of saframycin precursors. Several microbial chassis have been explored, each with distinct advantages.

Streptomyces coelicolor : As a well-characterized model organism for actinomycetes, S. coelicolor is a common choice for heterologous expression of biosynthetic gene clusters from other Streptomyces species. Its genetic tractability allows for the manipulation of native metabolic pathways to enhance the supply of precursors for saframycin biosynthesis.

Pseudomonas putida : This bacterium is recognized for its metabolic robustness and tolerance to various organic compounds, making it a suitable host for producing potentially toxic intermediates. frontiersin.orgfrontiersin.org P. putida KT2440 has been successfully used for the recombinant production of other complex natural products, demonstrating its potential for saframycin precursor synthesis. frontiersin.orgfrontiersin.orgnih.gov Its high GC content aligns well with that of the saframycin gene cluster from S. marcescens, which can lead to better protein translation. frontiersin.org

Escherichia coli : While being the most well-understood and easily engineered bacterium, E. coli can sometimes face challenges in expressing large and complex gene clusters from actinomycetes due to differences in codon usage and the need for specific post-translational modifications. nih.gov However, it remains a valuable tool for cloning and manipulating the large gene clusters involved in saframycin biosynthesis before their transfer to a more suitable production host. nih.govpsu.edu

Pseudomonas fluorescens : This organism has been successfully utilized as a heterologous host for the production of saframycin analogs. For instance, the production of SFM-Y3, an aminated analog of Saframycin A, was achieved by expressing the hydroxylase SfmO4 in a P. fluorescens strain that produces safracin B (SAC-B). nih.gov This demonstrates the feasibility of using engineered P. fluorescens to generate novel tetrahydroisoquinoline compounds. nih.gov

Host StrainKey Advantages for this compound ProductionRelevant Research Findings
S. coelicolorWell-characterized model actinomycete, genetically tractable.Frequently used for heterologous expression of Streptomyces-derived biosynthetic gene clusters. researchgate.net
P. putidaMetabolically robust, tolerant to toxic compounds, high GC content compatible with saframycin genes. frontiersin.orgfrontiersin.orgSuccessfully used for recombinant production of complex natural products like prodigiosin. frontiersin.orgfrontiersin.org
E. coliExcellent for gene cloning and manipulation. nih.govnih.govpsu.eduUsed to clone and manipulate the saframycin Mx1 gene cluster from Myxococcus xanthus. nih.govpsu.edu
P. fluorescensProven host for producing saframycin analogs. nih.govEngineered to produce SFM-Y3, an aminated analog of Saframycin A. nih.gov

Genetic manipulation of the saframycin biosynthetic gene cluster is a powerful strategy for increasing the yield of desired precursors and for generating novel analogs. This involves techniques such as gene disruption, overexpression, and the introduction of genes from other pathways.

The biosynthetic gene cluster for saframycin A from Streptomyces lavendulae has been cloned and characterized, revealing a 62-kb region containing 30 genes. nih.gov This includes genes for an unusual nonribosomal peptide synthetase (NRPS) system, tailoring enzymes, and regulatory proteins. nih.gov Similarly, the gene cluster for saframycin Mx1 from Myxococcus xanthus has been identified and cloned in E. coli. nih.govpsu.edu

By manipulating these gene clusters, researchers can create new saframycin derivatives. For example, the directed biosynthesis of new saframycin derivatives has been achieved in resting cells of Streptomyces lavendulae by supplementing the culture with various amino acid analogs. nih.gov This resulted in the production of three new saframycins: Yd-1, Yd-2, and Y3, which contained 2-amino-n-butyric acid, glycine (B1666218), and alanine (B10760859) residues, respectively, in place of the usual pyruvic acid side chain. nih.gov

Furthermore, the heterologous expression of specific tailoring enzymes can lead to the production of novel analogs. As mentioned earlier, the expression of the hydroxylase SfmO4 in a safracin B-producing P. fluorescens strain resulted in the production of the aminated analog SFM-Y3. nih.gov This demonstrates the potential of combinatorial biosynthesis, where genes from different pathways are combined to create new molecules. nih.gov

Chemo-Enzymatic Synthesis of Precursors and Analogs

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like saframycin precursors and their analogs. This approach often involves in vitro enzymatic transformations using purified enzymes and custom-designed substrates.

In vitro enzymatic reactions offer a high degree of control over the synthesis process, allowing for the production of specific intermediates and analogs that may be difficult to obtain through fermentation.

A key aspect of chemo-enzymatic synthesis is the design of substrates that are accepted by the biosynthetic enzymes while also incorporating desired chemical modifications. The promiscuity of some biosynthetic enzymes can be exploited to process these "designer" substrates.

For the synthesis of saframycin A and its analogs, researchers have developed synthetic substrates that are compatible with the recombinant NRPS module SfmC. nih.govnih.gov By optimizing these designer substrates, it is possible to rapidly construct the complex pentacyclic scaffold of saframycins. nih.gov This approach allows for the introduction of various functional groups, leading to a diverse range of analogs. The integration of these custom substrates with promiscuous enzymes provides a versatile platform for producing both natural products and their derivatives. nih.gov

Multi-step enzymatic cascades, where several enzymatic reactions are carried out in a single pot, can significantly improve the efficiency of synthesis. researchgate.netrug.nl These cascades can reduce the need for intermediate purification steps, saving time and resources. researchgate.netrug.nl

Integration with Chemical Synthesis Methodologies

The intricate architecture of the saframycin core, characterized by a unique pentacyclic tetrahydroisoquinoline scaffold, presents significant challenges for total chemical synthesis. nih.gov To address this complexity, researchers have integrated biosynthetic approaches with powerful chemical synthesis methodologies. This hybrid strategy leverages the efficiency of enzymatic processes for scaffold construction while employing the versatility of modern organic chemistry for key bond formations and strategic modifications. This integration is particularly evident in the stereocontrolled synthesis of the core structure and the application of transition-metal catalysis to forge critical carbon-carbon and carbon-heteroatom bonds.

Stereocontrolled Synthesis by Directed Condensation of Precursors

A significant advancement in the synthesis of the saframycin framework is the development of a concise and stereocontrolled method involving the directed condensation of α-amino aldehyde precursors. This strategy effectively manages the complex stereochemistry inherent in the molecule. The synthesis of (−)-Saframycin A has been achieved through a key step that involves the directed condensation of two advanced α-amino aldehyde precursors. This approach allows for the precise construction of the complex core with high stereocontrol, demonstrating a powerful application of precursor-directed chemical synthesis. mdpi.com

Palladium-Catalyzed Reactions in Core Construction

While the biosynthesis of the saframycin core is achieved enzymatically through Pictet-Spengler reactions, chemical synthesis of the foundational tetrahydroisoquinoline (THIQ) motif frequently employs palladium-catalyzed cross-coupling reactions. nih.govacs.org These reactions have become a cornerstone of modern organic synthesis due to their efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.netjocpr.com

A concise strategy for constructing the THIQ core involves the palladium-catalyzed intramolecular α-arylation of β-amino esters. mdpi.comresearchgate.net This method facilitates the formation of a key carbon-carbon bond to close the ring system. For instance, the coupling of an aryl iodide with an ester enolate, catalyzed by a palladium complex such as Pd(PPh₃)₄, can produce the THIQ ring in excellent yields. mdpi.comresearchgate.net This approach avoids the need for strong bases, with milder alternatives like K₃PO₄ proving effective. mdpi.com

Other palladium-catalyzed methods for assembling isoquinoline (B145761) and THIQ structures include:

Cyclization followed by Heck Reaction : This process involves the palladium-catalyzed cyclization of substrates like 2-(1-alkynyl)arylaldimines, which is then followed by an alkenylation (Heck reaction) to yield highly substituted isoquinolines. researchgate.net

Cross-Coupling of Alkynylbenzaldimines : The palladium-catalyzed coupling of N-tert-butyl-2-(1-alkynyl)benzaldimines with various organic halides provides a direct route to 3,4-disubstituted isoquinolines. acs.org

Intramolecular Phenol Ortho-Arylation : In the synthesis of related aporphine (B1220529) alkaloids, a palladium-catalyzed intramolecular arylation is a key step in forming the biaryl C-C bond necessary for the complete scaffold. nih.gov

These palladium-catalyzed strategies are instrumental in the synthetic toolbox, enabling the construction of the critical THIQ core structure that is central to the this compound. nih.gov

Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis has emerged as a powerful technique for diversifying the structures of natural products like saframycin. nih.gov This approach involves the genetic engineering of biosynthetic pathways in microorganisms to produce novel analogs that may possess improved or different biological activities. By manipulating the genes responsible for assembling the this compound, researchers can create a library of structurally varied compounds that would be difficult to access through traditional chemical synthesis.

Strategies for Generating Structurally Diverse Analogs

A key strategy for generating diverse saframycin analogs involves the heterologous expression of tailoring enzymes within a host organism that produces a related precursor. The biosynthetic gene clusters for saframycins contain genes encoding enzymes such as hydroxylases, methyltransferases, and oxidoreductases that modify the core scaffold. By introducing specific tailoring enzymes from one pathway into a producer of a different but related molecule, new derivatives can be created.

For example, the production of SFM-Y3, an aminated analog of Saframycin A, was achieved by expressing the hydroxylase SfmO4 in a Pseudomonas fluorescens strain engineered to produce safracin B. This demonstrates the feasibility of rationally engineering established biosynthetic pathways to generate more complex and potentially more active analogs. researchgate.net The availability of multiple saframycin-family gene clusters provides a rich toolkit for such combinatorial approaches, allowing for the mixing and matching of enzymes to expand structural diversity. researchgate.net

Precursor Feeding Studies for Modified Derivative Production

Precursor feeding, also known as directed biosynthesis, is a complementary strategy to genetic engineering for generating novel derivatives. nih.gov This technique involves supplementing the growth medium of the producing organism with synthetic analogs of natural biosynthetic precursors. The biosynthetic machinery of the organism may then incorporate these artificial precursors into the final structure, resulting in the production of modified compounds.

In the case of Streptomyces lavendulae, the natural producer of Saframycin A, the side chain of the molecule is derived from the amino acids glycine and alanine. acs.org By feeding the culture with analogs of these amino acids, researchers successfully produced three new saframycin derivatives. This method allows for targeted modifications, particularly at the side chain of the molecule, without the need for extensive genetic manipulation. acs.org

The table below summarizes the results of a precursor feeding study with Streptomyces lavendulae.

Fed Precursor (Amino Acid Analog)Resulting Saframycin DerivativeIncorporated Residue
2-Aminobutyric acidSaframycin Yd-12-Amino-n-butyric acid
Glycine (in excess)Saframycin Yd-2Glycine
Alanine (in excess)Saframycin Y3Alanine
Data sourced from a study on the directed biosynthesis in Streptomyces lavendulae. acs.org

These precursor feeding experiments confirmed that the side chain could be modified and also provided insights into the biosynthetic pathway, suggesting that the amino acids are likely incorporated as a dipeptide unit. acs.org

Q & A

Q. What experimental approaches are used to identify and isolate Saframycin precursors from microbial sources?

Saframycin precursors are typically isolated from microbial cultures using a combination of bioassay-guided fractionation and chromatographic techniques. For example, nonribosomal peptide synthetases (NRPSs) like SfmC, which are critical in Saframycin biosynthesis, can be purified via Ni-affinity chromatography followed by size exclusion chromatography to isolate functional enzyme complexes . Microbial extracts are fractionated using high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection to track precursor compounds based on known molecular weights or bioactivity profiles.

Q. How do researchers validate the biosynthetic origin of Saframycin precursors?

Validation involves genetic knockout studies of NRPS genes (e.g., sfmA, sfmB, sfmC) in the producing organism to confirm the absence of precursor production. Comparative metabolomics (LC-MS/MS) is then used to identify intermediates that accumulate in mutant strains, linking specific enzymes to precursor biosynthesis . Isotopic labeling experiments (e.g., 13C^{13}\text{C}-acetate or 15N^{15}\text{N}-ammonia) can further trace precursor incorporation into the final Saframycin structure.

Q. What methodological considerations are critical for maintaining precursor stability during isolation?

Saframycin precursors are often oxygen-sensitive or prone to degradation. Workflows should include anaerobic chambers for extraction, lyophilization under inert gas, and storage at -80°C in amber vials. Buffers with reducing agents (e.g., DTT) and protease inhibitors are recommended during enzyme purification to preserve NRPS activity .

Advanced Research Questions

Q. How can structural polymorphism in NRPS enzymes (e.g., SfmC) affect Saframycin precursor synthesis, and how is this addressed experimentally?

Cryo-electron microscopy (cryo-EM) studies of SfmC have revealed conformational heterogeneity (polymorphism) in its tertiary structure, which may influence substrate binding and catalytic efficiency . To mitigate this, researchers employ single-particle analysis with advanced classification algorithms (e.g., RELION) to resolve dominant functional conformations. Mutagenesis of flexible regions (e.g., adenylation domains) coupled with kinetic assays can pinpoint structural motifs critical for precursor synthesis.

Q. What strategies are used to resolve contradictions in reported bioactivity data for Saframycin precursors?

Discrepancies in bioactivity (e.g., antitumor potency) may arise from variations in assay conditions (e.g., cell line specificity, oxygen tension). A standardized panel of cell lines (e.g., NCI-60) and orthogonal assays (e.g., DNA intercalation studies vs. cytotoxicity assays) are recommended to validate mechanisms. Meta-analyses of published data should account for batch-to-batch variability in precursor purity, which can be quantified via quantitative NMR (qNMR) .

Q. How can chemo-enzymatic synthesis be optimized to generate novel Saframycin analogs from precursors?

Modular NRPS engineering allows substitution of substrate-specific adenylation domains to incorporate non-canonical amino acids into precursor scaffolds. For example, swapping the SfmC substrate-binding pocket with domains from related NRPSs enables the incorporation of fluorinated or methylated residues. In vitro reconstitution of NRPS modules with synthetic precursors (e.g., tetrahydroisoquinoline derivatives) followed by heterologous expression in E. coli or S. cerevisiae can yield structurally diverse analogs .

Q. What advanced techniques are employed to study DNA-precursor interactions, and how do these inform mechanism-of-action hypotheses?

Covalent binding of Saframycin precursors to DNA is analyzed using electrophoretic mobility shift assays (EMSAs) and 32P^{32}\text{P}-radiolabeled DNA templates. High-resolution techniques like X-ray crystallography or molecular docking simulations (e.g., AutoDock Vina) map interaction sites, while circular dichroism (CD) spectroscopy detects conformational changes (e.g., B-DNA to Z-DNA transitions) induced by precursor binding .

Methodological and Reporting Guidelines

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

Follow NIH preclinical reporting guidelines, including detailed protocols for microbial culture conditions (e.g., media composition, growth temperature), chromatography parameters (e.g., column type, gradient profiles), and statistical methods (e.g., ANOVA for bioactivity assays). Raw data (e.g., cryo-EM density maps, MS/MS spectra) must be archived in public repositories like EMDB or MetaboLights .

Q. What are best practices for synthesizing and presenting this compound data in manuscripts?

  • Tables : Include Roman-numeral tables with footnotes explaining abbreviations (e.g., "NRPS: Nonribosomal peptide synthetase"). For enzyme kinetics, report kcatk_{\text{cat}} and KmK_{\text{m}} values with standard deviations .
  • Figures : Use cryo-EM density maps (contoured at 5σ) to illustrate enzyme structures. For bioactivity data, dose-response curves should specify IC50_{50} values and confidence intervals .
  • Supplementary Materials : Provide annotated NMR spectra, raw gel images, and CRISPR/Cas9 knockout validation data.

Key Challenges and Future Directions

What unresolved questions persist in this compound research?

  • The role of auxiliary enzymes (e.g., oxidoreductases) in modifying precursor scaffolds remains poorly characterized.
  • In vivo tracking of precursor flux using 13C^{13}\text{C}-metabolic flux analysis could elucidate rate-limiting steps in biosynthesis .
  • Developing cell-free systems for NRPS activity assays may bypass challenges in heterologous expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.